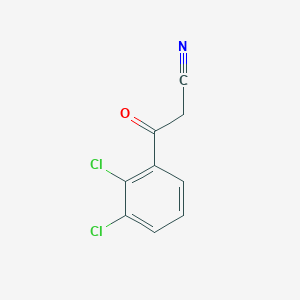

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

Descripción general

Descripción

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a nitrile group and a dichlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 78-80°C)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a cyano group (-C≡N) attached to a carbon chain that also includes a dichlorophenyl moiety. This structure allows for significant reactivity and versatility in synthetic applications. Key chemical properties include:

- Molecular Weight : 202.05 g/mol

- Boiling Point : Not specified in the available literature

- Solubility : Generally low solubility in water but soluble in organic solvents.

Scientific Research Applications

-

Synthesis of Heterocyclic Compounds :

- 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is utilized as a building block for synthesizing various heterocyclic compounds. Its ability to introduce cyano groups makes it valuable in the formation of complex molecular architectures, which are crucial in drug discovery and development.

-

Medicinal Chemistry :

- The compound serves as an intermediate in the synthesis of biologically active molecules. Research has indicated that derivatives of this compound exhibit potential pharmacological activities, including antimicrobial and anticancer properties.

- Catalytic Applications :

Case Study 1: Synthesis of Pyridine Derivatives

In a recent study, researchers explored the catalytic application of this compound in synthesizing hybrid pyridine derivatives. The study focused on optimizing reaction conditions such as temperature and catalyst quantity, demonstrating that using this compound could significantly enhance yield and efficiency in producing desired heterocycles .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of synthesized compounds derived from this compound. The study reported promising results against various bacterial strains, indicating that modifications to the compound's structure could lead to effective antimicrobial agents .

Table 1: Summary of Reaction Conditions for Pyridine Synthesis

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | Organic solvents (protic/aprotic) |

| Temperature | 110 °C |

| Catalyst Amount | 20 mg |

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| Pyridine derivative from this compound | Antimicrobial | High |

| Another derivative | Anticancer | Moderate |

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dichlorophenyl isocyanate

- 2,3-Dichlorophenylpiperazine

- 2,3-Dichlorophenol

Uniqueness

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields.

Actividad Biológica

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of approximately 214.05 g/mol. This compound features a unique structure that includes a dichlorophenyl group and a nitrile functional group, which contribute to its notable biological activities. Research has indicated that it possesses significant potential in various therapeutic areas, including antimicrobial and anticancer applications.

The compound is characterized by:

- Chemical Structure : It contains a propanone backbone with a nitrile substituent.

- Physical Properties : The presence of chlorine atoms on the phenyl ring enhances its reactivity and biological activity.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. Notably:

- Cell Lines Tested : Human breast adenocarcinoma (MCF-7).

- IC50 Value : The compound showed an IC50 of 42.30 µM, indicating significant cytotoxic potential against cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains:

- Tested Strains : Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus niger (fungi).

- Results : The compound displayed effective antimicrobial properties, outperforming some related compounds in specific tests .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro:

- Mechanism : The compound interacts with inflammatory pathways, potentially modulating cytokine production and reducing inflammation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with Biological Macromolecules : The compound may bind to proteins or enzymes involved in cancer progression or inflammation.

- Influence on Cellular Pathways : Its structural components allow it to participate in various biochemical pathways that lead to therapeutic effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | C9H5Cl2NO | Antimicrobial and anticancer |

| 3-(3-Chlorophenyl)-3-oxopropanenitrile | C9H8ClNO | Anticancer activity |

| 4-(2,6-Dichlorophenyl)-4-oxobutyronitrile | C10H8Cl2N | Potential enzyme inhibitor |

The unique substitution pattern on the phenyl ring of this compound contributes to its specific biological activities compared to these similar compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways.

- Antimicrobial Efficacy Study : In a comparative analysis against standard antibiotics, this compound showed superior effectiveness against resistant bacterial strains.

Propiedades

IUPAC Name |

3-(2,3-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBLZWDWAXKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504997 | |

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75473-09-5 | |

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.